2-Chloro-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide
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Overview
Description
2-Chloro-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide is a compound of interest due to its distinct chemical structure and potential applications across various fields. The compound’s structural elements, such as the chlorinated cyclohexyl ring and acetamide functional group, lend it unique properties that could be advantageous in synthetic chemistry, biological research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide can be approached through a multi-step process:
Step 1 Synthesis of the cyclopropyl-methyl-amine derivative: : Cyclopropyl-methyl-amine can be prepared via cyclopropanation of an appropriate alkene followed by amination.
Step 2 Synthesis of the chlorocyclohexyl derivative: : Chlorination of cyclohexyl compounds can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
Step 3 Formation of the final compound: : Coupling the previously synthesized cyclopropyl-methyl-amine with the chlorinated cyclohexyl compound in the presence of an appropriate base to form the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely follow similar synthetic routes but on a larger scale. Optimizing reaction conditions (e.g., temperature, solvents, and catalysts) is crucial for large-scale production to ensure high yield and purity. Techniques such as continuous flow synthesis could be employed for efficient manufacturing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, which could be facilitated by agents like potassium permanganate (KMnO₄).
Reduction: : Reduction reactions, potentially using agents like lithium aluminum hydride (LiAlH₄), might target functional groups such as the acetamide or cyclopropyl ring.
Substitution: : The chloro group makes the compound susceptible to nucleophilic substitution reactions. Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) could be used.
Major Products Formed
Oxidation: : Potentially leads to the formation of corresponding alcohols, ketones, or carboxylic acids depending on the site of oxidation.
Reduction: : May yield amines or reduced cyclohexyl derivatives.
Substitution: : New functionalized derivatives, such as azido or cyano compounds.
Scientific Research Applications
2-Chloro-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide is utilized in various fields:
Chemistry: : As a reagent or intermediate in organic synthesis due to its unique reactivity.
Biology: : For exploring biochemical pathways and interactions, particularly in studies involving enzyme inhibition or protein binding.
Medicine: : Could be investigated for potential pharmacological activities, such as antimicrobial or anti-inflammatory effects.
Industry: : Used in the development of new materials or as a catalyst for specific reactions.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. The presence of the acetamide group suggests potential activity in inhibiting enzyme functions through covalent modification. The chlorinated cyclohexyl ring may facilitate binding to hydrophobic pockets within proteins, thereby altering their activity.
Comparison with Similar Compounds
2-Chloro-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide shares similarities with compounds like:
2-Chloro-N-(4-aminocyclohexyl)acetamide: : Similar in structure but without the cyclopropyl-methyl group, leading to different chemical properties.
N-(4-Cyclohexyl-aminomethyl)acetamide: : Lacks the chlorine atom, which alters its reactivity and binding characteristics.
Properties
IUPAC Name |
2-chloro-N-[4-[cyclopropyl(methyl)amino]cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c1-15(11-6-7-11)10-4-2-9(3-5-10)14-12(16)8-13/h9-11H,2-8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVACEOZKREDDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)NC(=O)CCl)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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